Cas no 57322-42-6 (Alphamine Red R Base)
Alphamine Red R Base structure
Product Name:Alphamine Red R Base
Numero CAS:57322-42-6
MF:C26H19N3O6S2
MW:533.575563669205
CID:372443
PubChem ID:87562089
Update Time:2025-09-18
Alphamine Red R Base Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,7-Naphthalenedisulfonicacid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
- Alphamine Red R Base
- 3-(4-anilino-[1]naphthylazo)-naphthalene-2,7-disulfonic acid
- 3,6-Disulfo-2-Naphthylazo-N-Phenyl-1-Naphthylamine
- 3-(4-ANILINO-1-NAPHTHYLAZO)-2,7-NAPHTHALENEDISULFONIC ACID
- ALPHAMINE RED R
- DTXSID40886224
- T71078
- A0474
- 3-[(4-anilinonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
- 3-(4-Anilino-1-naphthylazo)-2,7-naphthalene disulfonic acid
- SCHEMBL10895951
- 57322-42-6
- CS-0453693
- (E)-3-((4-(phenylamino)naphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonic acid
- 3-(4-ANILINO-1-NAPHTHYLAZO)-2,7-NAPHTHALENEDISULFONICACID
- AKOS030228043
- 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
- 3-{2-[4-(phenylamino)naphthalen-1-yl]diazen-1-yl}naphthalene-2,7-disulfonic acid
- BGHIEJHQLIHWPX-UHFFFAOYSA-N
-
- MDL: A151265
- Inchi: 1S/C26H19N3O6S2/c30-36(31,32)20-11-10-17-15-25(26(37(33,34)35)16-18(17)14-20)29-28-24-13-12-23(21-8-4-5-9-22(21)24)27-19-6-2-1-3-7-19/h1-16,27H,(H,30,31,32)(H,33,34,35)/b29-28+
- Chiave InChI: BGHIEJHQLIHWPX-ZQHSETAFSA-N
- Sorrisi: S(C1C(=CC2C=CC(=CC=2C=1)S(=O)(=O)O)/N=N/C1=CC=C(C2C=CC=CC=21)NC1C=CC=CC=1)(=O)(=O)O
Proprietà calcolate
- Massa esatta: 533.07200
- Massa monoisotopica: 533.07152768g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 37
- Conta legami ruotabili: 6
- Complessità: 1020
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 162Ų
Proprietà sperimentali
- Densità: 1.3±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 451.6±45.0 °C at 760 mmHg
- Punto di infiammabilità: 226.9±28.7 °C
- PSA: 162.25000
- LogP: 8.88000
- Pressione di vapore: 0.0±1.1 mmHg at 25°C
Alphamine Red R Base Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Alphamine Red R Base Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A868774-200mg |
Alphamine Red R Base |
57322-42-6 | 90% | 200mg |
¥644.00 | 2022-09-29 | |
| TRC | A575563-10mg |
Alphamine Red R Base |
57322-42-6 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A575563-50mg |
Alphamine Red R Base |
57322-42-6 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A575563-100mg |
Alphamine Red R Base |
57322-42-6 | 100mg |
$ 95.00 | 2022-06-08 | ||
| A2B Chem LLC | AG67497-200mg |
Alphamine red r base |
57322-42-6 | >90.0%(HPLC) | 200mg |
$244.00 | 2024-04-19 | |
| A2B Chem LLC | AG67497-1g |
Alphamine red r base |
57322-42-6 | >90.0%(HPLC) | 1g |
$761.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1244932-1g |
3-(4-ANILINO-1-NAPHTHYLAZO)-2,7-NAPHTHALENEDISULFONIC ACID |
57322-42-6 | >90.0%(HPLC) | 1g |
$770 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1244932-1g |
3-(4-ANILINO-1-NAPHTHYLAZO)-2,7-NAPHTHALENEDISULFONIC ACID |
57322-42-6 | >90.0%(HPLC) | 1g |
$770 | 2025-02-25 | |
| City Chemical | A1922-1GM |
3-(4-Anilino-1-naphthylazo)-2,7-napthalenedisulfonic Acid |
57322-42-6 | MonoammoniumSalt | 1gm |
$52.20 | 2023-09-19 | |
| eNovation Chemicals LLC | Y1244932-1g |
3-(4-ANILINO-1-NAPHTHYLAZO)-2,7-NAPHTHALENEDISULFONIC ACID |
57322-42-6 | >90.0%(HPLC) | 1g |
$730 | 2023-09-04 |
Alphamine Red R Base Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
57322-42-6 (Alphamine Red R Base) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso